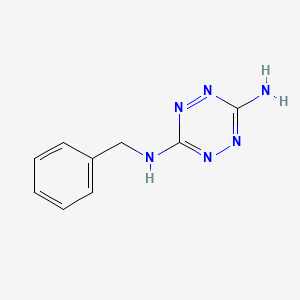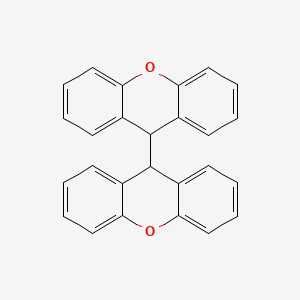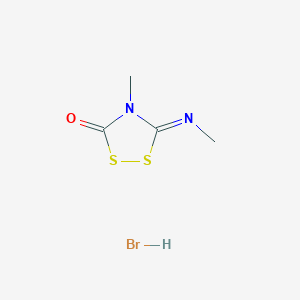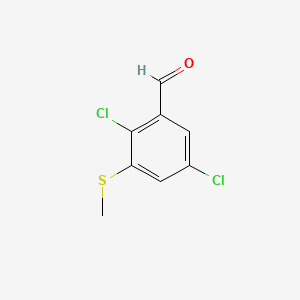
1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- is a complex organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions for yield and purity. The choice of solvents, sequence of reagent addition, and reaction temperature are critical factors in scaling up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Applications De Recherche Scientifique
4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydro-4-oxoindole: Another indole derivative with similar structural features.
1,5,6,7-Tetrahydro-4H-indol-4-one: A closely related compound used in similar applications.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
84990-23-8 |
|---|---|
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C15H20N2O3/c1-10-13-11(4-3-5-12(13)18)16(2)14(10)15(19)17-6-8-20-9-7-17/h3-9H2,1-2H3 |
Clé InChI |
RANXZJNGHYJNFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C(=O)CCC2)C)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)

![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)




